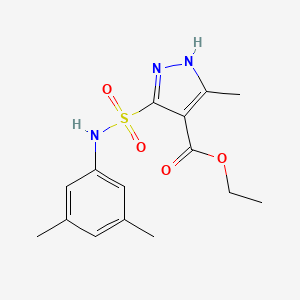

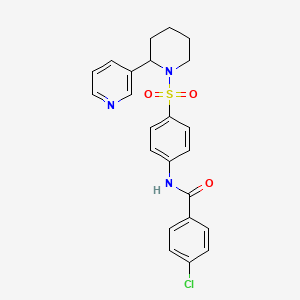

ethyl 5-(N-(3,5-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the sulfamoyl group (SO2NH2) and the carboxylate ester group (COO-) suggest that this compound might have interesting reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring. The sulfamoyl and carboxylate ester groups would be attached to specific carbon atoms in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, as well as the sulfamoyl and carboxylate ester groups. The pyrazole ring is aromatic and relatively stable, but the nitrogen atoms can participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the functional groups. For example, the presence of the sulfamoyl and carboxylate ester groups could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Crystal Structure and Disorder Studies : The crystal structure of a similar compound, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate, has been studied, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings, with partial disorder in the methyl group at the end of the ethyl carboxylate chain (Gelli et al., 1994).

Synthesis of Novel Heterocyclic Compounds : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This involved the reaction of a precursor with various active methylene compounds to produce derivatives including pyrazole and oxazole (Azab et al., 2013).

Chemical Properties and Applications

Synthesis of Pyrazolo[3,4-b]pyridine Products : An efficient process for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed (Ghaedi et al., 2015).

Antimicrobial and Anticancer Potential : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Material Science and Industrial Applications

Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been identified as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors demonstrated high efficiency and were confirmed through various spectroscopic methods and surface morphology examinations (Dohare et al., 2017).

Synthesis of d10 Metal Coordination Polymers : The use of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, in the synthesis of d10 metal coordination polymers has been explored. This research highlights the structural diversity and potential applications of these polymers in various fields, including materials science (Cheng et al., 2017).

Pharmacological Research

- Anticancer Scaffolds Synthesis : A Brønsted acid ionic liquid-catalyzed protocol was developed for the synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds. This method offers advantages like excellent yields, short reaction times, and mild conditions. Some synthesized derivatives showed promising anticancer activity against various human cancer cell lines (Nimbalkar et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-5-22-15(19)13-11(4)16-17-14(13)23(20,21)18-12-7-9(2)6-10(3)8-12/h6-8,18H,5H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGFKSRNLPLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC(=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2976106.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2976113.png)

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2976121.png)